molecular formula C13H24N2O3 B2646123 N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide CAS No. 1379812-31-3

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide

Cat. No.: B2646123
CAS No.: 1379812-31-3
M. Wt: 256.346
InChI Key: MNZGTZWUHCYFRE-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide typically involves the reaction of 3-amino-3-methylpent-4-endimethylamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amines often involves continuous flow processes using solid acid catalysts. These methods enhance efficiency and yield while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or catalytic hydrogenation.

    Substitution: Reactions with electrophiles to form new carbon-nitrogen bonds.

    Reduction: Reduction of the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Deprotection: The primary amine, 3-amino-3-methylpent-4-endimethylamide.

    Substitution: Various substituted amines depending on the electrophile used.

    Reduction: The corresponding amine from the reduction of the amide group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-(+/-)-3-amino-3-methylpent-4-endimethylamide: Uses a carbobenzyloxy (Cbz) protecting group instead of Boc.

    N-Fmoc-(+/-)-3-amino-3-methylpent-4-endimethylamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-[5-(dimethylamino)-3-methyl-5-oxopent-1-en-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-8-13(5,9-10(16)15(6)7)14-11(17)18-12(2,3)4/h8H,1,9H2,2-7H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGTZWUHCYFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)N(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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